molecular formula C9H10O4 B14368753 2-Hydroperoxy-2-methoxy-1-phenylethan-1-one CAS No. 92799-79-6

2-Hydroperoxy-2-methoxy-1-phenylethan-1-one

Katalognummer: B14368753
CAS-Nummer: 92799-79-6
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: KNJBMCVSYWPUQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroperoxy-2-methoxy-1-phenylethan-1-one is an organic compound with the molecular formula C9H10O3 It is a derivative of acetophenone, featuring a hydroperoxy group and a methoxy group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroperoxy-2-methoxy-1-phenylethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroperoxy-2-methoxy-1-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the hydroperoxy group can yield alcohols or ethers.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of phenylglyoxylic acid or benzoic acid.

    Reduction: Formation of 2-methoxy-1-phenylethanol.

    Substitution: Formation of various substituted phenylethanones depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

2-Hydroperoxy-2-methoxy-1-phenylethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroperoxy-2-methoxy-1-phenylethan-1-one involves its interaction with molecular targets through its hydroperoxy and methoxy functional groups. These interactions can lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound may also interact with enzymes and proteins, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-1-phenylethanone: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.

    2-Hydroxy-1-phenylethanone: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

    2,2-Dihydroxy-1-phenylethan-1-one:

Uniqueness

Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .

Eigenschaften

CAS-Nummer

92799-79-6

Molekularformel

C9H10O4

Molekulargewicht

182.17 g/mol

IUPAC-Name

2-hydroperoxy-2-methoxy-1-phenylethanone

InChI

InChI=1S/C9H10O4/c1-12-9(13-11)8(10)7-5-3-2-4-6-7/h2-6,9,11H,1H3

InChI-Schlüssel

KNJBMCVSYWPUQU-UHFFFAOYSA-N

Kanonische SMILES

COC(C(=O)C1=CC=CC=C1)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.